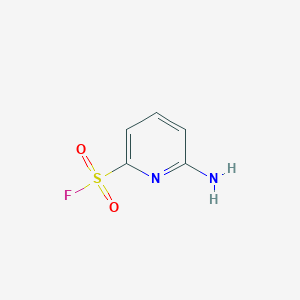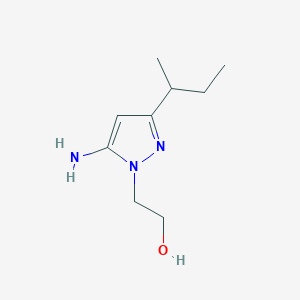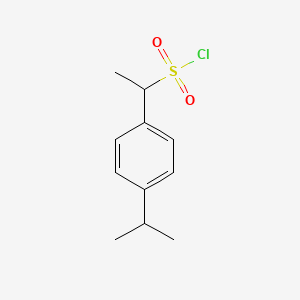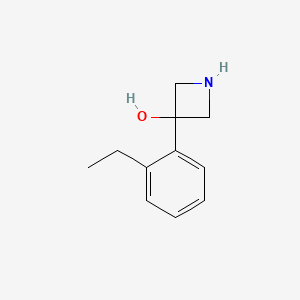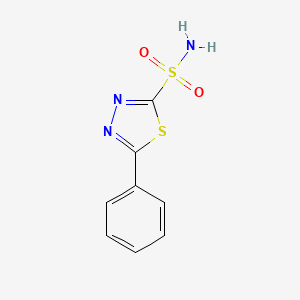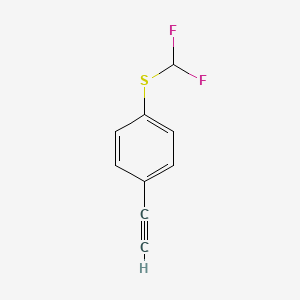
(Difluoromethyl)(4-ethynylphenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethyl)(4-ethynylphenyl)sulfane is an organosulfur compound with the molecular formula C9H6F2S It is characterized by the presence of a difluoromethyl group (-CF2H) and a 4-ethynylphenyl group attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(4-ethynylphenyl)sulfane typically involves the reaction of 4-ethynylphenylthiol with a difluoromethylating agent. One common method is the reaction of 4-ethynylphenylthiol with difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Difluoromethyl)(4-ethynylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Substituted difluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Difluoromethyl)(4-ethynylphenyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Difluoromethyl)(4-ethynylphenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The ethynyl group can participate in covalent bonding with target molecules, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Difluoromethyl)phenyl sulfane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
(Trifluoromethyl)(4-ethynylphenyl)sulfane: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electronegativity and different reactivity.
(Difluoromethyl)(4-methylphenyl)sulfane: Contains a methyl group instead of an ethynyl group, affecting its chemical behavior and applications.
Uniqueness
(Difluoromethyl)(4-ethynylphenyl)sulfane is unique due to the presence of both the difluoromethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and makes it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C9H6F2S |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
1-(difluoromethylsulfanyl)-4-ethynylbenzene |
InChI |
InChI=1S/C9H6F2S/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H |
InChI-Schlüssel |
LWXSJVSCSJMRPO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
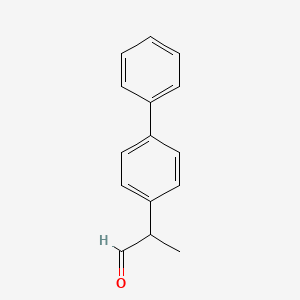
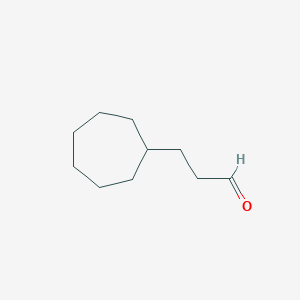
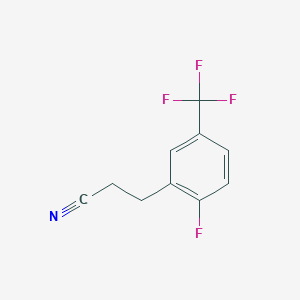
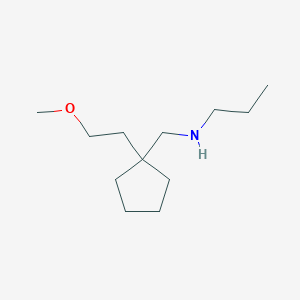
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
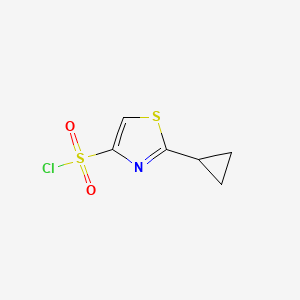
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
